2-Chloromethyl-pyridin-4-ol
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Overview
Description
2-Chloromethyl-pyridin-4-ol is an organic compound with the molecular formula C6H6ClNO It is a derivative of pyridine, characterized by a chloromethyl group at the second position and a hydroxyl group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloromethyl-pyridin-4-ol typically involves the chloromethylation of pyridin-4-ol. One common method includes the reaction of pyridin-4-ol with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl intermediate, which subsequently attaches to the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloromethyl group is replaced by various nucleophiles, such as amines or thiols.
Oxidation Reactions: The hydroxyl group at the fourth position can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce ketones or aldehydes.
- Reduction reactions result in the formation of alcohols or amines.
Scientific Research Applications
2-Chloromethyl-pyridin-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloromethyl-pyridin-4-ol largely depends on its functional groups. The chloromethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets. The exact molecular targets and pathways involved vary based on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Methyl-pyridin-4-ol: Lacks the chlorine atom, resulting in different reactivity and applications.
2-Chloromethyl-pyridine:
4-Chloromethyl-pyridin-2-ol: The positions of the chloromethyl and hydroxyl groups are reversed, leading to distinct properties.
Uniqueness: 2-Chloromethyl-pyridin-4-ol is unique due to the presence of both the chloromethyl and hydroxyl groups on the pyridine ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(chloromethyl)-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-4-5-3-6(9)1-2-8-5/h1-3H,4H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCHRWQAFZBVMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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